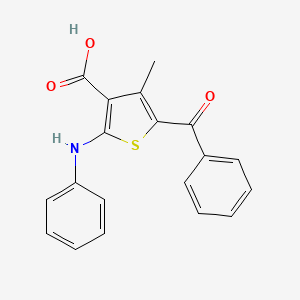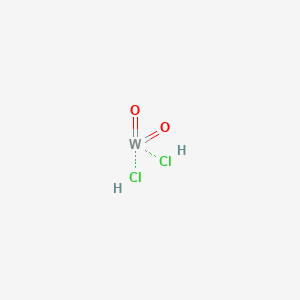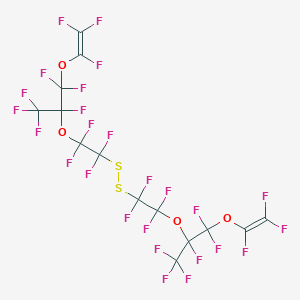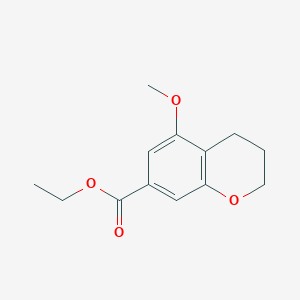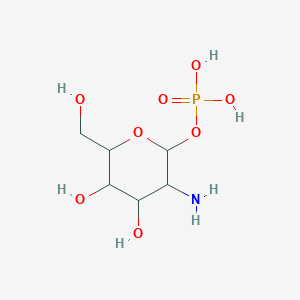
alpha-Glucosamine 1-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Glucosamine 1-phosphate: is a naturally occurring amino sugar phosphate. It is a derivative of glucose where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a crucial role in various biological processes, including the biosynthesis of glycoproteins and glycolipids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Glucosamine 1-phosphate can be synthesized through microbial fermentation, which involves the use of recombinant microorganisms such as Escherichia coli. The process typically includes the following steps:
Fermentation: Microorganisms are cultured in a medium containing glucose and other nutrients.
Enzymatic Conversion: Enzymes such as phosphoglucosamine mutase convert glucose derivatives into this compound.
Purification: The compound is purified using techniques like chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans like shrimp and crabs. The chitin is treated with concentrated hydrochloric acid to break it down into glucosamine, which is then phosphorylated to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Glucosamine 1-phosphate undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form other sugar phosphates.
Acetylation: It reacts with acetyl-CoA to form N-acetyl-alpha-D-glucosamine 1-phosphate.
Isomerization: It can be isomerized to form different sugar phosphates.
Common Reagents and Conditions:
Phosphorylation: Requires ATP and specific kinases.
Acetylation: Uses acetyl-CoA and acetyltransferases.
Isomerization: Catalyzed by enzymes like phosphoglucosamine mutase.
Major Products:
N-acetyl-alpha-D-glucosamine 1-phosphate: Formed through acetylation.
D-glucosamine 6-phosphate: Formed through isomerization.
Wissenschaftliche Forschungsanwendungen
Alpha-Glucosamine 1-phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the metabolic pathways of amino sugars and nucleotide sugars.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
The mechanism of action of alpha-Glucosamine 1-phosphate involves its role as a precursor in the biosynthesis of glycoproteins and glycolipids. It participates in the metabolic pathways that produce these essential biomolecules. The compound is phosphorylated and acetylated to form various derivatives that are incorporated into glycoproteins and glycolipids, which are crucial for cell structure and function .
Vergleich Mit ähnlichen Verbindungen
N-acetyl-alpha-D-glucosamine 1-phosphate: Similar in structure but has an acetyl group attached.
D-glucosamine 6-phosphate: An isomer with the phosphate group attached to the sixth carbon.
Uniqueness: Alpha-Glucosamine 1-phosphate is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to undergo various chemical modifications makes it a versatile compound in biochemical pathways .
Eigenschaften
IUPAC Name |
[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
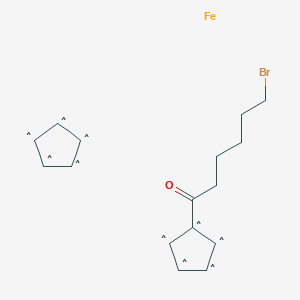
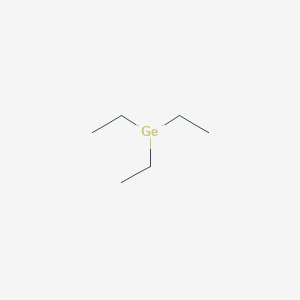
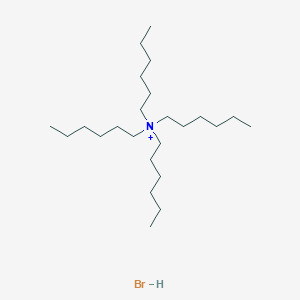
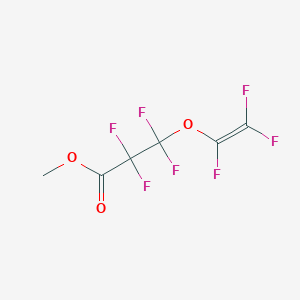
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
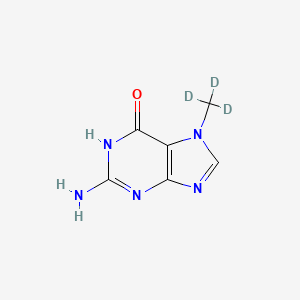
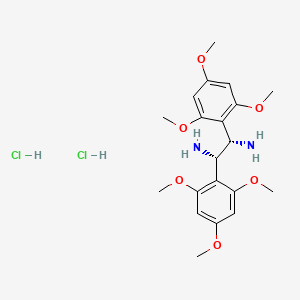
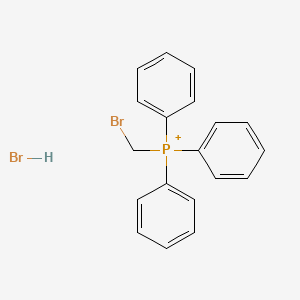
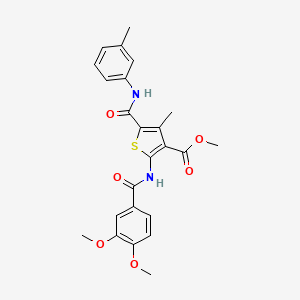
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)
